molecular formula C7H6BrF2NO B3069973 4-Bromo-2-(difluoromethoxy)aniline CAS No. 1000575-14-3

4-Bromo-2-(difluoromethoxy)aniline

Cat. No.: B3069973
CAS No.: 1000575-14-3
M. Wt: 238.03 g/mol
InChI Key: DXSGAWDYWNGHGR-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H6BrF2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the fourth position and a difluoromethoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethoxy)aniline typically involves the following steps:

    Bromination of 2-(difluoromethoxy)aniline: The starting material, 2-(difluoromethoxy)aniline, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective bromination at the para position.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(difluoromethoxy)aniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Electrophilic Aromatic Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form derivatives with different oxidation states.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation in the presence of catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride in appropriate solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted aniline derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or halogenated aniline derivatives.

    Oxidation and Reduction: Formation of quinones or reduced aniline derivatives.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)aniline depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and difluoromethoxy groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

    4-Bromoaniline: Lacks the difluoromethoxy group, making it less polar and potentially less reactive in certain chemical reactions.

    2-(Difluoromethoxy)aniline: Lacks the bromine atom, which may affect its reactivity and applications.

    4-Chloro-2-(difluoromethoxy)aniline: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

Uniqueness: 4-Bromo-2-(difluoromethoxy)aniline is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties and reactivity. This combination can enhance its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSGAWDYWNGHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000575-14-3
Record name 4-bromo-2-(difluoromethoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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